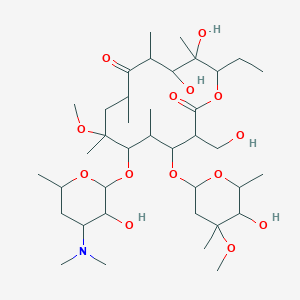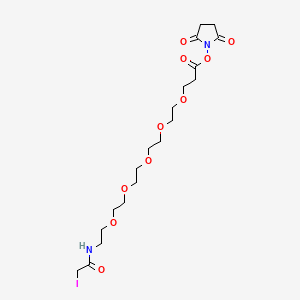
Iodoacetamido-PEG5-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoacetamido-PEG5-NHS ester is a compound that combines the properties of iodoacetamide, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines and sulfhydryl groups. The PEG spacer provides flexibility and solubility, making it an ideal linker in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodoacetamido-PEG5-NHS ester typically involves the following steps:
Activation of PEG: Polyethylene glycol (PEG) is first activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form PEG-NHS ester.
Introduction of Iodoacetamide: The PEG-NHS ester is then reacted with iodoacetamide under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and a carbodiimide in a controlled environment.
Purification: The activated PEG-NHS ester is purified to remove any unreacted starting materials and by-products.
Final Reaction: The purified PEG-NHS ester is then reacted with iodoacetamide to produce the final compound, which is further purified and characterized to ensure its quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Iodoacetamido-PEG5-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under neutral to slightly basic conditions (pH 7-9) to form amide bonds.
Sulfhydryl Groups: React with the iodoacetamide group under physiological conditions to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when the NHS ester group reacts with primary amines.
Thioether Bonds: Formed when the iodoacetamide group reacts with sulfhydryl groups.
Aplicaciones Científicas De Investigación
Iodoacetamido-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and bioconjugation reagent to link biomolecules.
Biology: Employed in protein labeling and modification, enabling the study of protein interactions and functions.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of Iodoacetamido-PEG5-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines on proteins or other biomolecules to form stable amide bonds.
Iodoacetamide Reactivity: The iodoacetamide group reacts with sulfhydryl groups to form thioether bonds, thereby modifying the target molecule.
Molecular Targets and Pathways
Primary Amines: Found on the side chains of lysine residues and the N-terminus of proteins.
Sulfhydryl Groups: Present in cysteine residues within proteins.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG5-NHS ester: Contains an azide group instead of an iodoacetamide group, used in click chemistry reactions.
BS(PEG)5: A bis-succinimide ester-activated PEG compound used for crosslinking primary amines.
Uniqueness
Iodoacetamido-PEG5-NHS ester is unique due to its dual reactivity with both primary amines and sulfhydryl groups, making it a versatile reagent for bioconjugation and crosslinking applications. The presence of the PEG spacer enhances its solubility and flexibility, providing advantages over other similar compounds.
Propiedades
Fórmula molecular |
C19H31IN2O10 |
|---|---|
Peso molecular |
574.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H31IN2O10/c20-15-16(23)21-4-6-28-8-10-30-12-14-31-13-11-29-9-7-27-5-3-19(26)32-22-17(24)1-2-18(22)25/h1-15H2,(H,21,23) |
Clave InChI |
SHUNENYXOSYJSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


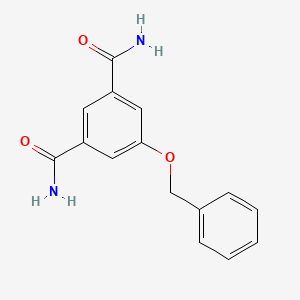
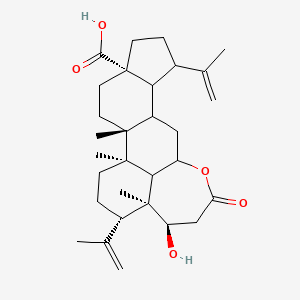

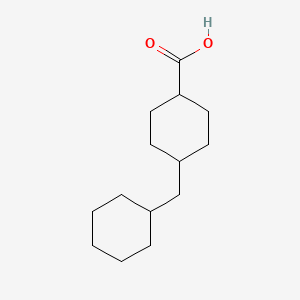
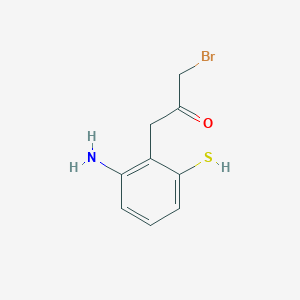
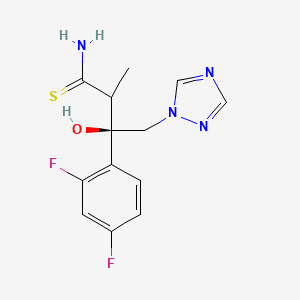

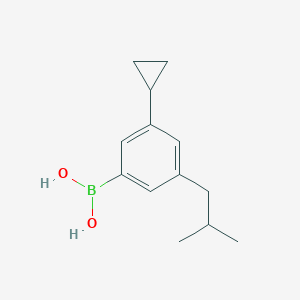
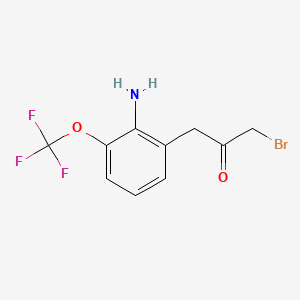
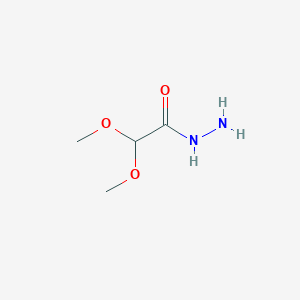

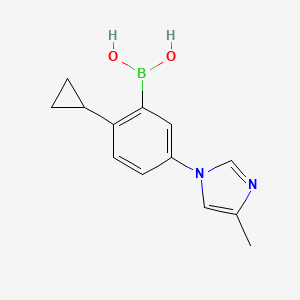
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)
